4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core substituted with a dimethylamine group at the 4-position and a biphenylacetamido-methyl moiety. Though direct pharmacological data for this compound is absent in the provided evidence, its structural analogs suggest applications in receptor modulation (e.g., angiotensin or opioid receptors) or enzyme inhibition .
Properties
IUPAC Name |
N,N-dimethyl-4-[[[2-(4-phenylphenyl)acetyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25(2)23(28)26-14-12-19(13-15-26)17-24-22(27)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-11,19H,12-17H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONMPOHFRAARKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C_{20}H_{26}N_{2}O_{2}
- Molecular Weight : 342.44 g/mol
- Structure : The compound features a biphenyl moiety linked to a piperidine ring through an acetamido group, which may influence its biological interactions.
Research indicates that compounds similar to 4-((2-([1,1'-biphenyl]-4-yl)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide often exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many piperidine derivatives are known to inhibit specific enzymes, such as acetylcholinesterase, which could play a role in neuropharmacology.
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, possibly influencing dopaminergic or serotonergic pathways.
- Antimicrobial Activity : Some biphenyl-containing compounds exhibit antimicrobial properties, which may extend to this compound.
Antiparasitic Activity
A study on related compounds demonstrated that modifications in the piperidine structure can enhance antiplasmodial activity against Plasmodium falciparum. The dual inhibition of phosphatidylinositol-4-kinase and hemozoin formation was noted, suggesting a complex mechanism involving both the parasite's metabolic pathways and host interactions .
Antioxidant Properties
Research on similar biphenyl derivatives has indicated significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress markers in various cell lines . The presence of the acetamido group may enhance solubility and bioavailability, contributing to their efficacy.
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of piperidine derivatives. For instance, the introduction of electron-withdrawing groups on the biphenyl moiety has been linked to enhanced enzyme inhibition and receptor affinity .
Scientific Research Applications
The compound exhibits several notable biological activities that make it a candidate for further research:
- Antitumor Activity :
- Antimicrobial Properties :
- Cholinesterase Inhibition :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of the compound. Key findings include:
- Substituent Effects : Variations in the substituents on the piperidine ring can significantly alter biological activity. For example, modifications to the nitrogen atom or the carbon chain length can enhance selectivity and potency against specific targets .
- Biphenyl Influence : The biphenyl group contributes to both hydrophobic interactions and electronic properties that are beneficial for binding to biological targets .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Research :
- Neuropharmacology :
- Antimicrobial Studies :
Comparison with Similar Compounds
Biphenyl-Containing Piperidine Derivatives
Key Observations :
- The target compound’s biphenyl and dimethylpiperidine groups differentiate it from ARC36 (benzimidazole-tetrazole) and fentanyl analogs (anilidopiperidine cores) .
- The dimethyl substitution on piperidine may enhance lipophilicity compared to unsubstituted or hydroxypyridinyl derivatives, influencing blood-brain barrier permeability .
Piperidinecarboxamide Derivatives with Sulfonyl or Acyl Groups
Key Observations :
- Cyclopropylfentanyl’s phenethylpiperidine core and cyclopropane carboxamide highlight structural divergence from the target compound, yet both share piperidine-based scaffolds .
Research Findings and Pharmacological Implications
Angiotensin II Receptor Blockers (ARCs)
Opioid Receptor Analogs
- Fentanyl derivatives () rely on 4-anilidopiperidine cores for μ-opioid receptor binding. The target compound’s dimethylpiperidine carboxamide may reduce opioid activity due to steric hindrance but could target alternative receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
